molecular formula C20H19N3O3S B3005536 (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2035021-89-5

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide

カタログ番号: B3005536
CAS番号: 2035021-89-5
分子量: 381.45
InChIキー: MSHJWJSABVMNGM-BUHFOSPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyridazinone ring , which is known for its biological activity.
  • An ethenesulfonamide moiety , contributing to its solubility and reactivity.
  • A p-tolyl group , which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Recent studies have evaluated the anticancer properties of the compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.
  • Results : It demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like gefitinib. The compound showed a synergistic effect when combined with other treatments, suggesting potential for combination therapies .

Antimicrobial Properties

In addition to anticancer effects, the compound has been assessed for antimicrobial activity:

  • Pathogens Tested : Various bacterial strains were evaluated.
  • Findings : The compound exhibited notable inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMCF-7IC50 = 15 µM
AnticancerMDA-MB-468IC50 = 10 µM
AntimicrobialE. coliInhibition Zone = 15 mm

Case Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-468 cell line revealed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a lead candidate for developing novel anticancer therapies targeting triple-negative breast cancer.

Case Study 2: Synergistic Effects with Chemotherapy

In combination therapy studies, this compound was shown to enhance the efficacy of gefitinib in resistant cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

科学的研究の応用

Anticancer Activity

Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines. It is designed as an analogue of combretastatin A-4, a well-established anti-cancer agent. Studies suggest that compounds similar to this one can inhibit tubulin polymerization, disrupting mitosis in cancer cells and inducing apoptosis.

Case Study:
In vitro studies have demonstrated that modifications to the pyridazine structure can significantly enhance biological potency. For instance, derivatives of this compound have shown improved activity compared to their parent structures, suggesting that further structural optimization could yield more effective anticancer agents.

Antimicrobial Properties

The compound's heterocyclic structure may confer antimicrobial activity . The presence of nitrogen and oxygen in the molecular framework enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.

Case Study:
Compounds containing similar structures have been evaluated for their ability to inhibit microbial growth. Preliminary data indicate that modifications in substituents can lead to varying degrees of antimicrobial efficacy, warranting further investigation into structure-activity relationships (SAR).

Synthesis and Derivative Development

The synthesis of (E)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)ethenesulfonamide typically involves several key steps:

  • Formation of the Pyridazine Ring: Utilizing hydrazones and other nitrogen-containing precursors.
  • Coupling Reactions: Combining the pyridazine derivative with p-tolyl and sulfonamide components.
  • Purification: Employing techniques such as recrystallization or chromatography to obtain pure products.

These synthetic pathways allow for the generation of diverse analogs by varying substituents on the aromatic rings or altering the pyridazine structure, which can be crucial for enhancing biological activity.

特性

IUPAC Name

(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-15-7-9-16(10-8-15)13-14-27(25,26)22-19-6-4-3-5-17(19)18-11-12-20(24)23(2)21-18/h3-14,22H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHJWJSABVMNGM-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。